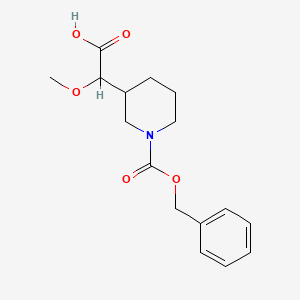![molecular formula C16H15N3OS B11763739 N-Benzyl-2-(2-mercapto-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B11763739.png)
N-Benzyl-2-(2-mercapto-1H-benzo[d]imidazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-2-(2-mercapto-1H-benzo[d]imidazol-1-yl)acetamide: is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that is known for its wide range of biological activities. The presence of the mercapto group (–SH) and the benzimidazole moiety in the structure of this compound makes it a compound of interest in medicinal chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-(2-mercapto-1H-benzo[d]imidazol-1-yl)acetamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of Mercapto Group: The mercapto group can be introduced by reacting the benzimidazole derivative with thiol-containing reagents.
Benzylation: The final step involves the benzylation of the benzimidazole derivative to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyl-2-(2-mercapto-1H-benzo[d]imidazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophiles such as alkyl halides can be used in substitution reactions.
Major Products
Oxidation: Disulfides and other oxidized derivatives.
Reduction: Reduced forms of the compound with modified functional groups.
Substitution: Substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
N-Benzyl-2-(2-mercapto-1H-benzo[d]imidazol-1-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of N-Benzyl-2-(2-mercapto-1H-benzo[d]imidazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can interact with enzymes and receptors, leading to various biological effects. The mercapto group can also play a role in the compound’s activity by forming disulfide bonds with target proteins.
Comparación Con Compuestos Similares
N-Benzyl-2-(2-mercapto-1H-benzo[d]imidazol-1-yl)acetamide can be compared with other benzimidazole derivatives, such as:
2-Mercapto-1H-benzimidazole: Lacks the benzyl group and has different biological activities.
N-Benzyl-1H-benzimidazole: Lacks the mercapto group and has different chemical properties.
2-(2-Mercapto-1H-benzo[d]imidazol-1-yl)acetic acid: Contains a carboxylic acid group instead of the benzyl group.
The uniqueness of this compound lies in the combination of the benzyl and mercapto groups, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C16H15N3OS |
|---|---|
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
N-benzyl-2-(2-sulfanylidene-3H-benzimidazol-1-yl)acetamide |
InChI |
InChI=1S/C16H15N3OS/c20-15(17-10-12-6-2-1-3-7-12)11-19-14-9-5-4-8-13(14)18-16(19)21/h1-9H,10-11H2,(H,17,20)(H,18,21) |
Clave InChI |
VDYUDHWMLSEUBC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3NC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


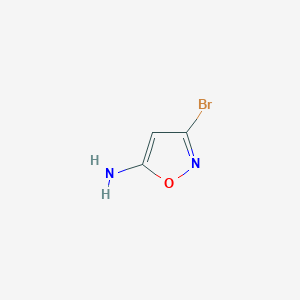
![(S)-2-(((3,5-Dimethyl-4-nitropyridin-2-yl)methyl)sulfinyl)-5-methoxy-1H-benzo[d]imidazole](/img/structure/B11763663.png)
![3-(Bromomethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11763676.png)
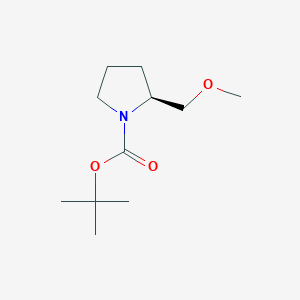
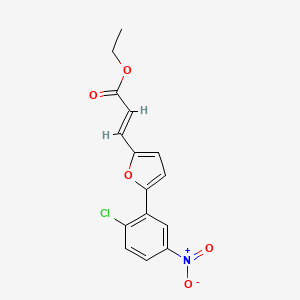
![1-Methyl-1H,1'H-[2,5']bibenzoimidazolyl-5-ylamine](/img/structure/B11763705.png)
![4-[(1R,3S,5R,7S)-3-Chloroadamantan-1-YL]-1,3-thiazol-2-amine](/img/structure/B11763712.png)
![[6-(Pyrazol-1-yl)pyridin-3-yl]boronic acid](/img/structure/B11763722.png)
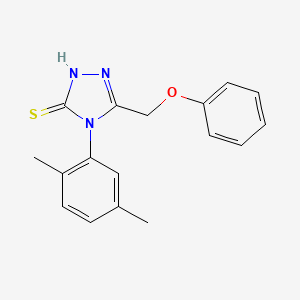
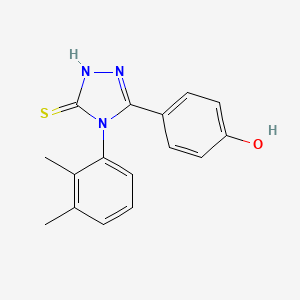
![Tert-butyl 3,7-dioxa-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B11763755.png)
